3-Methyl-2-heptene: A Comprehensive Technical Guide
3-Methyl-2-heptene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methyl-2-heptene is a branched, unsaturated hydrocarbon with the chemical formula C₈H₁₆. As a member of the alkene family, its reactivity is primarily defined by the presence of a carbon-carbon double bond, making it a valuable intermediate in organic synthesis. This document provides a detailed overview of the chemical and physical properties of 3-Methyl-2-heptene, outlines experimental protocols for its synthesis and analysis, and illustrates key reaction mechanisms and analytical workflows.
Chemical and Physical Properties
3-Methyl-2-heptene is a colorless liquid with a characteristic odor.[1] It is insoluble in water but soluble in common organic solvents.[1] The presence of a methyl group on the double bond leads to the existence of (E) and (Z) stereoisomers, which may have slightly different physical properties. The data presented below is for the mixture of isomers unless otherwise specified.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₆ | [1][2][3] |
| Molecular Weight | 112.21 g/mol | [1][2][4] |
| Density | 0.728 g/cm³ | [5] |
| Boiling Point | 120 °C at 760 mmHg | [5] |
| Flash Point | 9.2 °C | [5] |
| Refractive Index | 1.42 | [5] |
| Vapor Pressure | 18.6 ± 0.1 mmHg at 25°C (Predicted) | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
| CAS Number | 3404-75-9 | [1][2][3] |
Reactivity and Reaction Mechanisms
The core reactivity of 3-Methyl-2-heptene is centered around its carbon-carbon double bond, which serves as a site of high electron density. This makes it susceptible to attack by electrophiles and enables a variety of addition reactions.
Electrophilic Addition
A fundamental reaction of alkenes, electrophilic addition, proceeds via the formation of a carbocation intermediate. The regioselectivity of this reaction with unsymmetrical reagents like hydrogen halides (HX) is governed by Markovnikov's rule. This rule states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that possesses the greater number of hydrogen atoms.
Hydrogenation
The double bond of 3-Methyl-2-heptene can be reduced to a single bond through catalytic hydrogenation. This reaction typically employs a metal catalyst, such as palladium, platinum, or nickel, to add hydrogen across the double bond, yielding 3-methylheptane.
Ozonolysis
Ozonolysis involves the cleavage of the double bond by ozone (O₃). This reaction is a powerful synthetic tool that results in the formation of carbonyl compounds. The initial reaction forms an unstable ozonide, which is then worked up to yield ketones and aldehydes. For 3-Methyl-2-heptene, ozonolysis would yield 2-butanone (B6335102) and acetaldehyde.
Experimental Protocols
The following are detailed methodologies for the synthesis and analysis of 3-Methyl-2-heptene. These protocols are based on established organic chemistry principles and may require optimization for specific laboratory conditions.
Synthesis of 3-Methyl-2-heptene via Wittig Reaction
The Wittig reaction is a versatile method for the stereoselective synthesis of alkenes. This protocol outlines the synthesis of 3-Methyl-2-heptene from 2-pentanone and an ethyltriphenylphosphonium ylide.
Materials:
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Ethyltriphenylphosphonium bromide
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n-Butyllithium (n-BuLi) in hexanes
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Anhydrous tetrahydrofuran (B95107) (THF)
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2-Pentanone
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Anhydrous diethyl ether
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask, dropping funnel, magnetic stirrer, condenser, nitrogen inlet
Procedure:
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Ylide Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend ethyltriphenylphosphonium bromide in anhydrous THF under a nitrogen atmosphere.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of n-BuLi in hexanes dropwise via the dropping funnel. The appearance of a deep red or orange color indicates the formation of the ylide.
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Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
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Wittig Reaction: Cool the ylide solution back to 0 °C.
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Add a solution of 2-pentanone in anhydrous THF dropwise to the ylide solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
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Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation to yield 3-Methyl-2-heptene.
Synthesis of 3-Methyl-2-heptene via Acid-Catalyzed Dehydration
This method involves the elimination of water from 3-methyl-3-heptanol (B1630388) to form the alkene. This reaction typically produces a mixture of alkene isomers.
Materials:
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3-Methyl-3-heptanol
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Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
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Anhydrous sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
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Distillation apparatus
Procedure:
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Reaction Setup: Place 3-methyl-3-heptanol in a round-bottom flask.
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Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol.
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Dehydration: Heat the mixture gently using a heating mantle. The alkene product will begin to distill.
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Collect the distillate, which will contain a mixture of 3-Methyl-2-heptene and other isomeric alkenes, along with some water.
-
Work-up: Transfer the distillate to a separatory funnel and wash with a saturated solution of NaHCO₃ to neutralize any remaining acid.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ and filter.
-
Purification: Purify the product by fractional distillation, collecting the fraction corresponding to the boiling point of 3-Methyl-2-heptene.
GC-MS Analysis of 3-Methyl-2-heptene
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds like 3-Methyl-2-heptene.
Instrumentation and Conditions:
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Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
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MS Quadrupole Temperature: 150 °C
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Mass Range: m/z 40-300
Sample Preparation:
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Prepare a stock solution of 3-Methyl-2-heptene in a volatile solvent such as hexane (B92381) or pentane (B18724) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
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Inject 1 µL of each standard and sample into the GC-MS system.
Data Analysis:
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Identify the peak corresponding to 3-Methyl-2-heptene based on its retention time and mass spectrum.
-
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 112, along with characteristic fragment ions resulting from the loss of alkyl groups (e.g., m/z 97, 83, 69, 55, 41).
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Quantify the amount of 3-Methyl-2-heptene in samples by comparing the peak area to the calibration curve.
Visualizations
The following diagrams illustrate key processes related to 3-Methyl-2-heptene.
Caption: The Wittig reaction pathway for the synthesis of 3-Methyl-2-heptene.
Caption: The E1 mechanism for the acid-catalyzed dehydration of 3-methyl-3-heptanol.
Caption: A typical workflow for the GC-MS analysis of 3-Methyl-2-heptene.
